Validated Synthetic Yield Improvement for Key Intermediate in Sertindole Production
This compound is a critical intermediate for the synthesis of sertindole [1]. Traditional Ullmann arylation methods for producing this intermediate suffered from moderate yields of approximately 50% [2]. A novel, patented process utilizing catalytic amounts of a copper salt and a chelating ligand has been demonstrated to achieve yields as high as 94% under optimized conditions (Example 21) [2]. This represents a substantial improvement in process efficiency and cost-effectiveness compared to previous methods.
| Evidence Dimension | Synthetic Yield (HPLC Assay) |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | ~50% (Classical Ullmann Arylation) |
| Quantified Difference | +44% absolute yield increase |
| Conditions | Reaction of 5-chloro-indole with 4-fluoro-bromobenzene using catalytic CuBr and a chelating ligand in DMF solvent |
Why This Matters
Higher yield translates directly to lower cost of goods and reduced waste for researchers or manufacturers sourcing this compound for sertindole or related analog synthesis.
- [1] Li, W. G., Wang, P. D., Zhang, W., Ma, X., & Zhu, J. (2012). Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. 2012 International Conference on Biomedical Engineering and Biotechnology, 449-452. View Source
- [2] US Patent Application 20050101788. (2005). Method for manufacture of sertindole. Justia Patents. View Source
